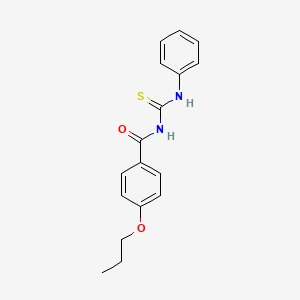
2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide, also known as GW501516, is a synthetic drug that belongs to the class of PPARδ (peroxisome proliferator-activated receptor delta) agonists. It was originally developed as a potential treatment for metabolic and cardiovascular diseases, but its ability to enhance physical performance has made it popular among athletes and bodybuilders.
作用机制
2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ increases the uptake and oxidation of fatty acids in skeletal muscle, leading to increased endurance and reduced fatigue. It also increases the expression of genes involved in mitochondrial biogenesis and oxidative metabolism, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has been shown to improve endurance and reduce fatigue in animal models, as well as enhance muscle fiber composition and increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism. It has also been found to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation in animal models. However, its effects on humans are still unclear, and more research is needed to determine its safety and efficacy.
实验室实验的优点和局限性
2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has several advantages for lab experiments, including its ability to improve endurance and reduce fatigue in animal models, as well as its anti-cancer properties. However, its use in sports and bodybuilding has raised concerns about its safety and potential for abuse. In addition, its effects on humans are still unclear, and more research is needed to determine its safety and efficacy.
未来方向
There are several future directions for research on 2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide, including its potential therapeutic effects on metabolic and cardiovascular diseases, as well as its anti-cancer properties. In addition, more research is needed to determine its safety and efficacy in humans, as well as its potential for abuse in sports and bodybuilding. Finally, further studies are needed to identify the optimal dosage and administration methods for 2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide.
合成方法
The synthesis of 2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide involves several steps, including the reaction of 4-isopropylphenol with chloroacetyl chloride to form 2-(4-isopropylphenoxy)acetophenone, which is then reacted with hydroxylamine hydrochloride to yield 2-(4-isopropylphenoxy)acetohydroxamic acid. The final step involves the reaction of 2-(4-isopropylphenoxy)acetohydroxamic acid with 5-methyl-3-isoxazolecarboxylic acid chloride in the presence of triethylamine to form 2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide.
科学研究应用
2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has been extensively studied for its potential therapeutic effects on metabolic and cardiovascular diseases. It has been shown to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation in animal models. In addition, 2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has been found to have anti-cancer properties, as it can inhibit the growth of various cancer cell lines. However, its ability to enhance physical performance has also led to its use in sports and bodybuilding.
属性
IUPAC Name |
2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-(4-propan-2-ylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-11(2)13-6-8-14(9-7-13)21-17(4,5)16(20)18-15-10-12(3)22-19-15/h6-11H,1-5H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXSGMFRSRWSOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(C)(C)OC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-[4-(propan-2-yl)phenoxy]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethoxy-N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5141897.png)
![ethyl 7-cyclopropyl-3-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5141899.png)

![1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine](/img/structure/B5141909.png)
![5-[(4-bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5141916.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B5141922.png)
![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5141927.png)
![(3-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5141942.png)
![5-methyl-4-{[(4-methyl-2-nitrophenyl)amino]methylene}-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5141955.png)
![1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone](/img/structure/B5141957.png)
![[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-2-quinolinyl)thio]acetic acid](/img/structure/B5141965.png)
![2-[3-(dimethylamino)-2-propen-1-ylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5141967.png)
![N-{2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B5141971.png)